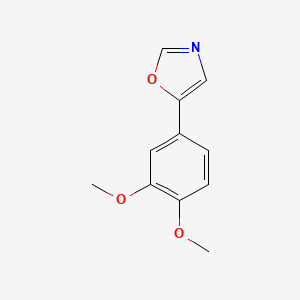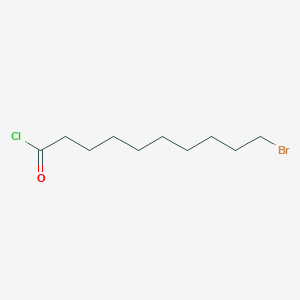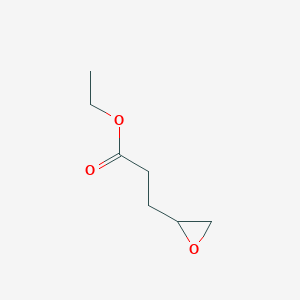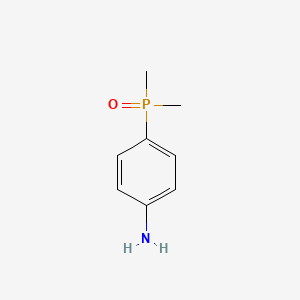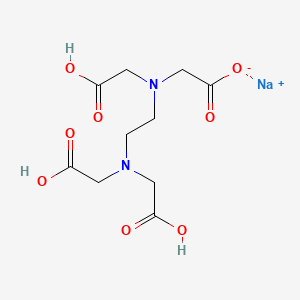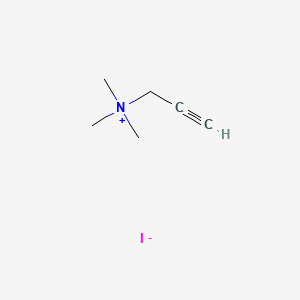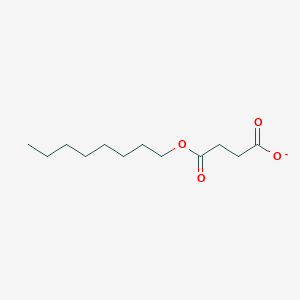
Butanedioic acid, monooctyl ester
Descripción general
Descripción
“Butanedioic acid, monooctyl ester” is a chemical compound. It is an ester derivative of butanedioic acid, also known as succinic acid . Succinic acid is a dicarboxylic acid that plays multiple biological roles as a metabolic intermediate .
Synthesis Analysis
The synthesis of esters like “this compound” can be achieved through esterification. This process involves reacting a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . For instance, succinic acid can be esterified with methanol to yield dimethyl succinate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its IUPAC Standard InChI:InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7) . This indicates that the compound has a molecular weight of 132.1146 and consists of 5 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . Chemical Reactions Analysis
Esters like “this compound” can undergo various chemical reactions. One common reaction is hydrolysis, where the ester is converted back into a carboxylic acid and an alcohol in the presence of water .Aplicaciones Científicas De Investigación
Antibacterial Applications
- Novel Antibacterial Diterpenoids : A study identified novel labdane-type diterpenoids, including butanedioic acid mono[(13S)‐13‐hydroxylabda‐8(17),14‐dien‐19‐yl] ester, from Larix chinensis. These compounds showed significant in vitro inhibition of Staphylococcus aureus and S. epidermidis, highlighting their potential as antibacterial agents (Xue et al., 2004).
Renewable Esters and Solvents
- Esterification of Succinic Acid : Research explored the esterification of succinic acid with alcohols to create renewable esters, such as Butanedioic acid esters, which have applications as fuel additives and solvents (Umrigar et al., 2022).
Monoesterification Process
- Monoesterification Reaction Study : A study carried out the monoesterification reaction between butanedioic acid and methanol, optimizing the process conditions for effective monoesterification (Wen-zhou, 2013).
Conformational Changes in Chemistry
- Conformational Changes Study : An investigation used vicinal proton-proton NMR couplings to estimate changes in conformational equilibria for butanedioic acid in different pH environments (Lit et al., 1993).
Polymer Science
- Synthesis of Poly(ester-anhydrides) : A study on the synthesis of poly(ester-anhydrides) from different polyester precursors, including butanedioic acid, highlighted the importance of these materials in the development of biodegradable plastics (Korhonen et al., 2004).
Environmental Science
- Production of C-14 Levulinate Ester : Research focused on producing C-14 Levulinate ester of 2,3-butanediol from sugar fermentation liquors, showcasing the application in renewable energy and biofuel additives (Mukesh et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The future directions for “Butanedioic acid, monooctyl ester” and similar compounds could involve their use in the synthesis of bio-derived materials. For instance, succinic acid esters are being explored for their potential as renewable esters for use as fuel additives and solvents . Additionally, research is ongoing into environmentally friendly routes for the synthesis of bio-derived compounds from succinic acid .
Propiedades
IUPAC Name |
4-octoxy-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYEUXAXWTAPK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622885 | |
| Record name | 4-(Octyloxy)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74295-86-6 | |
| Record name | 4-(Octyloxy)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


